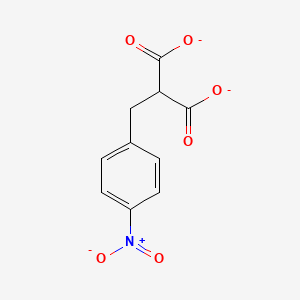

2-(4-Nitrobenzyl)malonate

説明

Historical Context and Evolution of Malonate Ester Chemistry in Organic Synthesis

The journey of malonate ester chemistry began in the late 19th century and has since become a cornerstone of modern organic synthesis. The malonic ester synthesis, a classic reaction, allows for the conversion of diethyl malonate or similar esters into substituted acetic acids. wikipedia.orgpatsnap.commasterorganicchemistry.com This method's power lies in the acidity of the α-hydrogen atoms of the malonate, which can be easily removed by a base to form a stable enolate. chemistnotes.combritannica.com This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond. chemistrylearner.comopenochem.org

A significant advancement in this area was the Perkin alicyclic synthesis, developed by William Henry Perkin, Jr. wikipedia.orgen-academic.com This intramolecular variation of the malonic ester synthesis utilizes a dihalide, leading to the formation of cyclic compounds. wikipedia.orgen-academic.com Perkin's extensive work on the synthesis of cyclic hydrocarbons and their derivatives, published in a series of papers, greatly expanded the scope of malonate chemistry. wikipedia.orgrsc.org Over the decades, the versatility of malonic esters has been demonstrated in the synthesis of a wide range of compounds, including dicarboxylic acids like adipic acid, ketones, and even bioactive molecules like barbiturates. chemistnotes.comchemistrylearner.com

Structural Significance of the 2-(4-Nitrobenzyl)malonate Scaffold

The 2-(4-nitrobenzyl)malonate scaffold combines two key structural motifs: the malonate core and the 4-nitrobenzyl group. The malonate portion, with its two ester functionalities, provides the reactive α-carbon that is central to its synthetic utility. The diethyl ester, diethyl 2-(4-nitrobenzyl)malonate, is a common form of this compound. chemscene.com

The 4-nitrobenzyl group imparts distinct electronic properties to the molecule. The nitro group (-NO2) is strongly electron-withdrawing, which influences the reactivity of the benzylic position and the aromatic ring. ketonepharma.com This electronic feature is crucial in various chemical transformations. ketonepharma.com Furthermore, the nitro group plays a significant role in medicinal chemistry, where its presence in a molecule can enhance bioactivity. mdpi.com The combination of the reactive malonate center and the electronically distinct 4-nitrobenzyl substituent makes 2-(4-nitrobenzyl)malonate a valuable and versatile building block in the synthesis of more complex and potentially bioactive molecules.

Overview of Synthetic Utility of Malonate Esters and Nitrobenzyl Derivatives

Malonate esters are renowned for their broad synthetic utility. They serve as key intermediates in the synthesis of a vast array of organic compounds, including carboxylic acids, amides, and esters. patsnap.com Their ability to be easily alkylated and subsequently decarboxylated makes them a reliable tool for carbon chain extension. masterorganicchemistry.com The applications of malonate esters extend to the pharmaceutical industry for the synthesis of drugs and in the production of agrochemicals and fine chemicals. patsnap.com

Nitrobenzyl derivatives, particularly those with the nitro group in the para position, are also of significant interest in organic synthesis. The 4-nitrobenzyl group is often employed as a protecting group for various functional groups, such as alcohols and acids, due to its stability under many reaction conditions and its selective removal. ketonepharma.comontosight.ai The presence of the nitro group can also direct the course of certain reactions and is a key component in the design of prodrugs that can be activated under specific biological conditions. nih.govbirmingham.ac.uk The combination of these two functionalities in 2-(4-nitrobenzyl)malonate creates a molecule with a rich and varied reaction chemistry, making it a valuable precursor for a range of target molecules.

Detailed Research Findings

The synthesis of 2-(4-nitrobenzyl)malonate and its derivatives typically involves the alkylation of a malonic ester with a 4-nitrobenzyl halide. The reaction conditions can be varied to optimize the yield and purity of the product.

For instance, the synthesis of diethyl 2-(4-nitrobenzyl)malonate can be achieved by reacting diethyl malonate with 4-nitrobenzyl bromide in the presence of a base like sodium ethoxide. The following table summarizes some reported synthetic data for this class of compounds.

| Product | Reactants | Base | Solvent | Yield |

| Diethyl 2-(4-nitrobenzyl)malonate | Diethyl malonate, 4-Nitrobenzyl bromide | Sodium Ethoxide | Ethanol | Not specified |

| Mono-4-nitrobenzyl malonate | Meldrum's acid, p-nitrobenzyl alcohol | - | Acetonitrile | 87% chemicalbook.com |

The reactivity of the α-carbon in 2-(4-nitrobenzyl)malonate allows for further functionalization. For example, it can undergo a second alkylation, allowing for the introduction of another substituent.

Structure

3D Structure

特性

分子式 |

C10H7NO6-2 |

|---|---|

分子量 |

237.17 g/mol |

IUPAC名 |

2-[(4-nitrophenyl)methyl]propanedioate |

InChI |

InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/p-2 |

InChIキー |

LDIKKFOPLVSXKD-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

Methodologies for the Synthesis of 2 4 Nitrobenzyl Malonate and Its Derivatives

Foundational Malonic Ester Synthesis Principles Applied to 4-Nitrobenzyl Incorporation

The classical malonic ester synthesis provides a robust framework for the introduction of a 4-nitrobenzyl group onto a malonate backbone. wikipedia.orglibretexts.orglibretexts.org This process fundamentally involves the alkylation of a malonic ester enolate followed by optional, but common, subsequent transformations. patsnap.commasterorganicchemistry.comlibretexts.org

Alkylation Reactions via Enolate Intermediates

The core of the malonic ester synthesis lies in the generation of a nucleophilic enolate from a malonic ester, such as diethyl malonate. libretexts.org The methylene (B1212753) protons alpha to the two carbonyl groups of the malonate are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base, like sodium ethoxide, to form a stabilized enolate. patsnap.comlibretexts.org

This enolate then acts as a potent nucleophile, capable of undergoing an SN2 reaction with an appropriate electrophile. For the synthesis of 2-(4-nitrobenzyl)malonate, the electrophile is typically 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride). The reaction proceeds by the enolate attacking the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming a new carbon-carbon bond. wikipedia.orgrsc.org

A general representation of this alkylation is as follows:

Step 1: Enolate Formation: Diethyl malonate is treated with a base (e.g., sodium ethoxide) to form the diethyl malonate enolate.

Step 2: Alkylation: The enolate reacts with 4-nitrobenzyl halide to yield diethyl 2-(4-nitrobenzyl)malonate. rsc.org

It is also possible to perform a second alkylation on the resulting 2-(4-nitrobenzyl)malonate, as it still possesses one acidic alpha-proton, allowing for the synthesis of dialkylated derivatives. wikipedia.orgmasterorganicchemistry.com

A study has reported the synthesis of diethyl 2-(4-nitro-benzyl)-malonate where diethyl malonate was reacted with 4-nitrobenzyl bromide in water using potassium carbonate as the base and CTAB as an inverse phase transfer catalyst, resulting in a 30% yield. rsc.org

Subsequent Functional Group Interconversions (Hydrolysis and Decarboxylation)

Following the alkylation step, the resulting 2-(4-nitrobenzyl)malonate can undergo further transformations, most commonly hydrolysis and decarboxylation, to yield 3-(4-nitrophenyl)propanoic acid. masterorganicchemistry.comorganicchemistrytutor.com This sequence allows the malonic ester to function as a synthetic equivalent for the -CH2COOH synthon. wikipedia.org

The hydrolysis of the diester to a dicarboxylic acid can be achieved under either acidic or basic conditions. organicchemistrytutor.com

Acidic Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid, and heat leads to the hydrolysis of both ester groups to carboxylic acids. libretexts.orgorganicchemistrytutor.com

Basic Hydrolysis (Saponification): Using a strong base like sodium hydroxide (B78521), followed by an acidic workup, also yields the dicarboxylic acid. organicchemistrytutor.comprepchem.com

Upon heating, the resulting substituted malonic acid readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide. libretexts.orgorganicchemistrytutor.com This step is facile due to the formation of a stable enol intermediate through a cyclic transition state. organicchemistrytutor.com The enol then tautomerizes to the final, more stable carboxylic acid product. patsnap.com

For instance, diethyl 2-ethyl-2-(4-nitrophenyl)malonate has been successfully hydrolyzed and decarboxylated by heating under reflux with sodium hydroxide in ethanol, followed by acidification, to produce 2-(4-nitrophenyl)-n-butyric acid with a 69% yield. prepchem.com

Advanced Synthetic Approaches for Malonate Derivatization

While the classical malonic ester synthesis is effective, advancements in synthetic methodologies have led to more efficient and versatile approaches for preparing malonate derivatives, including those with a 4-nitrobenzyl moiety.

Base-Mediated Transformations

The choice of base and reaction conditions can significantly influence the outcome of malonate derivatization. Strong bases can be employed to facilitate the deprotonation and subsequent reaction of malonate derivatives with a wider range of electrophiles. researchgate.netgoogle.com For example, base-mediated reactions of diethyl malonate derivatives with perfluorinated olefins have been developed, showcasing novel synthetic routes to multifunctional precursors. researchgate.net While not directly involving 2-(4-nitrobenzyl)malonate, these methods highlight the adaptability of base-mediated strategies that could potentially be applied.

A patent describes the preparation of 2-(4-nitrophenyl)-2-methylmalonate esters by reacting 4-nitrophenyl halides with methylmalonate esters in the presence of a base, preferably an alkali metal hydroxide or potassium carbonate. google.com

Phase-Transfer Catalysis in 2-(4-Nitrobenzyl)malonate Analogue Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of malonate derivatives. frontiersin.orgresearchgate.netnih.gov This method is particularly advantageous for reactions involving a water-soluble nucleophile (like the enolate generated in an aqueous base) and an organic-soluble electrophile. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. frontiersin.orgnih.gov

PTC has been successfully employed in the enantioselective α-alkylation of malonate derivatives, allowing for the synthesis of chiral compounds with high chemical and optical yields. frontiersin.orgresearchgate.netnih.gov For example, the asymmetric α-alkylation of diphenylmethyl tert-butyl α-alkylmalonates has been achieved using (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under basic conditions (50% aqueous KOH). nih.gov In a specific example, the synthesis of 1-(tert-butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-nitrobenzyl)malonate was accomplished via PTC. nih.gov This demonstrates the potential of PTC for the asymmetric synthesis of 2-(4-nitrobenzyl)malonate analogues.

Industrial and Flow Chemistry Considerations for Efficient Production

For the large-scale and efficient production of malonate derivatives, industrial and flow chemistry principles are increasingly being applied. google.comresearchgate.net Traditional batch processing can be inefficient and present safety challenges, particularly for highly exothermic reactions. acs.org

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and multi-step synthesis in a continuous sequence. dokumen.pubmdpi.comrsc.org This technology can lead to higher yields and purity of the desired product in shorter reaction times. acs.org For example, the Knoevenagel condensation of various aldehydes with dimethyl malonate has been successfully performed in a flow reactor, demonstrating the feasibility of this approach for malonate derivatization. dokumen.pub While a specific flow synthesis for 2-(4-nitrobenzyl)malonate is not detailed in the provided results, the general success of flow chemistry for related transformations suggests its applicability for more efficient and scalable production. acs.orgacs.org

The industrial production of malonic acid and its esters often starts from petrochemical sources like chloroacetic acid. researchgate.net Practical methods for the large-scale synthesis of malonic acid half-esters have also been developed, which are important intermediates in organic synthesis. jst.go.jpnih.gov

Chemo- and Regioselective Synthesis of 2-(4-Nitrobenzyl)malonate Architectures

The precise control over the arrangement of functional groups within a molecule, known as chemo- and regioselectivity, is a cornerstone of modern organic synthesis. In the context of 2-(4-nitrobenzyl)malonate and its derivatives, achieving such selectivity is crucial for tailoring their properties for specific applications. Researchers have developed several strategies to selectively introduce the 4-nitrobenzyl group onto a malonate scaffold and to further functionalize the resulting architecture. These methods primarily include nucleophilic substitution reactions, often facilitated by phase-transfer catalysis for enhanced efficiency and enantioselectivity, as well as palladium-catalyzed cross-coupling reactions.

A common and direct approach to the synthesis of 2-(4-nitrobenzyl)malonates involves the nucleophilic substitution of 4-nitrobenzyl halides with malonic esters. The acidic nature of the α-protons of the malonate allows for deprotonation by a suitable base, generating a carbanion that subsequently attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide. The choice of base and reaction conditions can be optimized to ensure high yields and selectivity. For instance, the reaction of 4-nitrobenzyl bromide with diethyl malonate in the presence of a base like sodium ethoxide proceeds efficiently to yield the desired product.

Further control over the molecular architecture can be achieved through the use of substituted malonates. For example, the alkylation of diethyl methylmalonate with 4-nitrophenyl halides in the presence of a base like potassium carbonate has been used to prepare diethyl 2-methyl-2-(4-nitrophenyl)malonate. google.com This method introduces a quaternary carbon center, highlighting the ability to construct more complex structures.

For the synthesis of chiral 2-(4-nitrobenzyl)malonate derivatives, enantioselective phase-transfer catalysis (PTC) has emerged as a powerful tool. This technique is particularly valuable for establishing stereogenic centers with high enantiomeric excess (ee). In a notable example, the asymmetric α-alkylation of a pre-formed α-(2-nitrophenyl)malonate substrate was achieved using allyl bromide under phase-transfer catalytic conditions. nih.gov While this example focuses on a regioisomer, the principle is directly applicable to the 4-nitro isomer.

A specific application of this methodology is the synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-nitrobenzyl)malonate. frontiersin.orgnih.gov This reaction involves the alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with 4-nitrobenzyl bromide. The use of a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, in a biphasic system (e.g., toluene (B28343) and aqueous KOH) allows for the enantioselective formation of the product. frontiersin.orgnih.gov The bulky ester groups and the specific catalyst structure work in concert to direct the approach of the electrophile to one face of the malonate enolate, resulting in high enantioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 4-nitrobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-nitrobenzyl)malonate | 99 | 91 | frontiersin.org |

Palladium-catalyzed reactions offer a versatile and efficient alternative for the synthesis of benzylic malonates, including 2-(4-nitrobenzyl)malonate architectures. These methods often proceed under mild conditions and exhibit high functional group tolerance. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, has been extended to benzylic systems. thieme-connect.de For instance, palladium complexes can catalyze the reaction of malonates with benzylic esters or alcohols, providing a direct route to the corresponding substituted malonates. organic-chemistry.orgrsc.org

While a specific example for the palladium-catalyzed synthesis of 2-(4-nitrobenzyl)malonate was not found in the provided search results, the general applicability of these methods suggests their potential. For example, a palladium complex generated from a precursor like [Pd(η³-C₃H₅)(cod)]BF₄ and a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be effective for the benzylation of malonates with benzyl (B1604629) methyl carbonates. organic-chemistry.org The choice of ligand is critical and can influence the reaction rate and selectivity. organic-chemistry.org This methodology could foreseeably be adapted for the use of 4-nitrobenzyl carbonates or esters.

While not a direct synthesis of 2-(4-nitrobenzyl)malonate, the Knoevenagel condensation is a relevant method for producing structurally related arylidene malonates, which can be precursors to various malonate derivatives. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as dimethyl malonate, typically catalyzed by a weak base like piperidine. nih.gov For example, the condensation of an aromatic aldehyde with dimethyl malonate yields a dimethyl arylidenemalonate. nih.gov Subsequent reduction of the double bond and modification of the aromatic ring could potentially lead to the desired 2-(4-nitrobenzyl)malonate architecture. A related procedure involves treating dimethyl malonate with sodium hydride, followed by the addition of 2-nitrobenzyl chloride to produce dimethyl 2-(2-nitrobenzyl) malonate, a regioisomer of the target compound. nih.gov

| Aldehyde/Halide | Malonate | Catalyst/Base | Solvent | Product | Yield (%) | Ref. |

| Various Aldehydes | Dimethyl malonate | Piperidine/Acetic acid | Benzene | Dimethyl arylidenemalonates | Good | nih.gov |

| 2-nitrobenzyl chloride | Dimethyl malonate | Sodium hydride | Not specified | Dimethyl 2-(2-nitrobenzyl) malonate | 62 | nih.gov |

Mechanistic Insights into Reactions Involving 2 4 Nitrobenzyl Malonate

Nucleophilic Reactivity of the Malonate Carbanion in 2-(4-Nitrobenzyl)malonate System

The presence of a methylene (B1212753) group flanked by two carbonyl functionalities in malonic esters confers significant reactivity. This is particularly true for 2-(4-nitrobenzyl)malonate, where the electronic properties of the nitrobenzyl group play a crucial role in influencing the behavior of the malonate core.

The hydrogen atoms on the carbon alpha to the two carbonyl groups in 2-(4-nitrobenzyl)malonate exhibit notable acidity. This heightened acidity is a direct consequence of the ability of the conjugate base, a carbanion, to be stabilized through resonance. studentdoctor.netreddit.comlibretexts.org Upon deprotonation by a base, the resulting negative charge on the central carbon is delocalized onto the two adjacent oxygen atoms of the ester groups, forming a stable enolate ion. nih.gov

The stability of this enolate is further enhanced by the powerful electron-withdrawing nature of the 4-nitrobenzyl substituent. libretexts.orgnih.gov The nitro group exerts a strong inductive effect, pulling electron density away from the carbanionic center and thereby dispersing the negative charge. libretexts.orgnih.gov This inductive pull increases the acidity of the alpha-hydrogen, making it easier to remove. studentdoctor.netreddit.com The delocalization of the negative charge across the two carbonyl groups and the inductive influence of the nitrobenzyl group collectively contribute to a highly stabilized and readily formed active methylene anion.

Table 1: Factors Influencing the Stability of the 2-(4-Nitrobenzyl)malonate Carbanion

| Stabilizing Factor | Description |

| Resonance | The negative charge of the carbanion is delocalized over the two adjacent carbonyl groups, forming a more stable enolate structure. |

| Inductive Effect | The strongly electron-withdrawing 4-nitrobenzyl group pulls electron density away from the central carbon, further stabilizing the negative charge. |

The stabilized carbanion of 2-(4-nitrobenzyl)malonate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Alkylation: In the presence of a suitable base, 2-(4-nitrobenzyl)malonate can be readily deprotonated to form its enolate, which can then undergo nucleophilic attack on alkyl halides in an SN2 reaction. This process, a key step in the malonic ester synthesis, allows for the introduction of an alkyl group at the alpha-position. libretexts.orgnih.gov The reaction of the 2-(4-nitrobenzyl)malonate carbanion with an alkyl halide would yield a dialkylated malonate derivative.

Michael Additions: The enolate derived from 2-(4-nitrobenzyl)malonate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors). organic-chemistry.orgwikipedia.org This 1,4-addition is a thermodynamically controlled process that results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. organic-chemistry.org The reaction is often facilitated by a base and is a versatile method for constructing more complex molecular frameworks. The presence of the nitro group in the malonate derivative can influence the reactivity and stereoselectivity of the addition. encyclopedia.pubrsc.orgrsc.org

Condensations: 2-(4-Nitrobenzyl)malonate is an excellent substrate for Knoevenagel condensation reactions. wikipedia.orgorganicreactions.org This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org The electron-withdrawing nature of the substituents on the malonate, including the 4-nitrobenzyl group, facilitates the initial deprotonation, driving the condensation forward. wikipedia.org In some cases, the Knoevenagel condensation of a related compound, 2-(4-nitrobenzylidene)malononitrile, can undergo a retro-Knoevenagel reaction under certain conditions. unifap.br

Decarboxylation Processes of Nitrobenzyl-Substituted Malonic Acids

Upon hydrolysis of the ester groups to carboxylic acids, the resulting 2-(4-nitrobenzyl)malonic acid can undergo decarboxylation, a process involving the loss of carbon dioxide. The mechanisms for this transformation can be initiated by heat, light, or enzymatic catalysis.

Substituted malonic acids are known to undergo thermal decarboxylation upon heating. masterorganicchemistry.com The mechanism for this reaction proceeds through a cyclic, six-membered transition state. jove.com In this concerted process, the carboxylic acid proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, leading to the cleavage of a carbon-carbon bond and the elimination of carbon dioxide. masterorganicchemistry.comjove.com The initial product is an enol, which then rapidly tautomerizes to the more stable carboxylic acid. jove.com For 2-(4-nitrobenzyl)malonic acid, this process would result in the formation of 2-(4-nitrophenyl)acetic acid. The rate of decarboxylation can be influenced by the solvent and the electronic nature of the substituents. researchgate.net While most carboxylic acids decarboxylate via a heterolytic fission mechanism involving carbanion formation, the specific pathway for malonic acids is a well-established concerted process. stackexchange.com

In recent years, photoredox catalysis has emerged as a powerful tool for hydrodecarboxylation under mild conditions. nih.govsci-hub.seorganic-chemistry.org This method can be applied to malonic acid derivatives, leading to a double decarboxylation to form an alkane. organic-chemistry.orgresearchgate.net The proposed mechanism involves the deprotonation of the carboxylic acid, followed by a single-electron oxidation of the resulting carboxylate by an excited-state photocatalyst. nih.govacs.org This electron transfer generates an acyloxyl radical, which rapidly expels carbon dioxide to form a carbon-centered radical. nih.govacs.org In the case of 2-(4-nitrobenzyl)malonic acid, this would lead to a benzyl (B1604629) radical stabilized by the nitro group. This radical can then abstract a hydrogen atom from a suitable donor to furnish the final hydrodecarboxylated product. nih.gov The reaction is dependent on light, and kinetic studies suggest that the oxidation of the carboxylate is often the rate-limiting step. organic-chemistry.orgresearchgate.net

Table 2: Key Steps in Photoredox-Catalyzed Hydrodecarboxylation

| Step | Description |

| Deprotonation | A base is used to form the carboxylate anion from the carboxylic acid. |

| Single Electron Transfer (SET) | The excited photocatalyst oxidizes the carboxylate, forming an acyloxyl radical. |

| Decarboxylation | The acyloxyl radical rapidly loses CO₂ to generate a carbon-centered radical. |

| Hydrogen Atom Transfer (HAT) | The carbon-centered radical abstracts a hydrogen atom to yield the final alkane product. |

Nature employs enzymes to carry out decarboxylation reactions with high specificity and efficiency. While specific data on the enzymatic decarboxylation of 2-(4-nitrobenzyl)malonate is limited, the mechanisms for related malonate analogues provide valuable insights.

There are two main classes of malonate decarboxylases: biotin-dependent and biotin-independent. qmul.ac.ukqmul.ac.uk Both types activate the malonate by converting it to a malonyl-acyl carrier protein (ACP) thioester. qmul.ac.ukqmul.ac.uk

Biotin-independent malonate decarboxylase is a cytosolic enzyme complex. qmul.ac.uk The decarboxylation of the malonyl-S-ACP is carried out by a specific decarboxylase subunit within the complex. nih.gov

Arylmalonate decarboxylase (AMDase) is a cofactor-independent enzyme that catalyzes the decarboxylation of α-aromatic malonic acids to produce optically active mono-acids. frontiersin.orgresearchgate.net Given its preference for arylmalonates, it is plausible that a 2-(4-nitrobenzyl)malonic acid could serve as a substrate for this or a similar enzyme. The mechanism is believed to involve the formation of an enediolate intermediate which is then stereoselectively protonated. researchgate.net

Other decarboxylases that act on β-keto acid analogues, such as malonate semialdehyde decarboxylase, utilize mechanisms involving the polarization of the carbonyl group through hydrogen bonding to stabilize the enolate intermediate formed upon decarboxylation. nih.gov The study of these enzymatic systems offers potential for the development of biocatalytic methods for the transformation of synthetic malonic acid derivatives. utsa.eduelsevierpure.com

Transformations of the 4-Nitrobenzyl Moiety

The 4-nitrobenzyl group within the 2-(4-nitrobenzyl)malonate molecule offers reactive sites that can be selectively transformed. The most prominent of these is the nitro group, which can be reduced to an amine, and the entire nitrobenzyl moiety, which exhibits photochemical lability. These transformations are crucial for the further functionalization of the molecule or for its use in applications such as photolabile protecting groups.

Selective Reduction of the Nitro Group

The selective reduction of the aromatic nitro group in the presence of other reducible functionalities, such as the malonate esters, is a key transformation of 2-(4-nitrobenzyl)malonate. The goal is to convert the nitro group into an amino group, yielding 2-(4-aminobenzyl)malonate, without affecting the ester groups. Several methods are available for the chemoselective reduction of nitroarenes that are compatible with ester functionalities.

Catalytic hydrogenation is a common method, though its selectivity can sometimes be a challenge. Reagents like palladium on carbon (Pd/C) are effective for reducing nitro groups, but may also reduce other functional groups under certain conditions. wikipedia.org

A variety of chemical reagents are known to selectively reduce aromatic nitro groups while tolerating esters. d-nb.info Traditional methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂). wikipedia.orgorganic-chemistry.org Tin(II) chloride, in particular, is noted for its mildness and ability to reduce nitro groups in the presence of sensitive groups like esters, nitriles, and aldehydes.

More contemporary methods have also been developed. A combination of sodium borohydride (B1222165) (NaBH₄), a mild reducing agent that does not typically reduce nitro groups on its own, with transition metal salts like iron(II) chloride (FeCl₂) has been shown to be a highly effective and chemoselective system for reducing nitroarenes, including those containing ester groups, with high yields. d-nb.infojsynthchem.com This method is advantageous due to its operational simplicity and the use of inexpensive and environmentally benign reagents. d-nb.info

The general mechanism for the reduction of aromatic nitro compounds involves a six-electron transfer, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The choice of reagent and reaction conditions determines the efficiency and selectivity of this process.

| Reagent/System | Conditions | Selectivity Notes | Typical Yields |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies (pressure, temperature, solvent) | Can be highly effective, but may risk over-reduction or debenzylation. | Good to Excellent |

| Fe in Acid (e.g., HCl, Acetic Acid) | Typically reflux temperatures | A classic, cost-effective method compatible with esters. | Good |

| Tin(II) Chloride (SnCl₂) | Often in alcoholic solvents (e.g., ethanol) | Mild and highly chemoselective for the nitro group over esters and other sensitive functionalities. | Good to Excellent |

| Sodium Borohydride/Iron(II) Chloride (NaBH₄/FeCl₂) | Room temperature in alcoholic solvents | Excellent chemoselectivity for nitro groups in the presence of esters; considered a green and efficient method. d-nb.info | Excellent (up to 96% for some substrates) d-nb.info |

Photochemical Lability and Protecting Group Applications (Generalized to nitrobenzyl)

The nitrobenzyl group, particularly the ortho-nitrobenzyl isomer, is one of the most widely used photoremovable protecting groups (PPGs) in organic synthesis, biochemistry, and materials science. acs.orgnih.gov The para-nitrobenzyl moiety in 2-(4-nitrobenzyl)malonate shares the fundamental chromophore, although its photochemical efficiency is generally lower than the ortho isomer. The application of nitrobenzyl groups as PPGs leverages their ability to be cleaved by UV light, allowing for the controlled release of a protected molecule. wikipedia.orgacs.org

The mechanism of photocleavage for nitrobenzyl compounds is a well-studied intramolecular redox process. researchgate.net Upon absorption of UV radiation (typically in the range of 300-365 nm), the nitrobenzyl group is promoted to an excited state. nih.govwikipedia.org This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. acs.orgnih.gov This step forms a transient species known as an aci-nitro intermediate. acs.orgacs.org

This highly unstable aci-nitro intermediate then undergoes a series of rapid "dark" thermal rearrangements. acs.orgnih.gov The process typically involves the formation of a cyclic intermediate which then decomposes to release the protected functional group (in this case, the malonate) and forms an ortho-nitrosobenzaldehyde or, in the case of the para isomer, a para-nitrosobenzylic species as a byproduct. nih.govacs.orgacs.org

The key steps in the generalized photocleavage mechanism are:

Photoexcitation : Absorption of a photon by the nitroaromatic ring.

Intramolecular H-Abstraction : Transfer of a benzylic hydrogen to the excited nitro group, forming an aci-nitro intermediate. acs.org

Intermediate Rearrangement : The aci-nitro species rearranges, often through cyclic intermediates. acs.orgacs.org

Cleavage : The bond between the benzylic carbon and the protected group (the malonate ester) breaks, releasing the deprotected molecule and a nitroso byproduct. nih.govresearchgate.net

This light-induced deprotection offers significant advantages over chemical methods, as it is a "traceless" process that does not require additional reagents for removal. It provides high spatial and temporal control, allowing for the precise release of molecules at a specific time and location by directing a light source. acs.org While the ortho-nitrobenzyl group is more common due to its higher quantum yields, the photochemical principles are applicable to the general nitrobenzyl scaffold. wikipedia.orgnih.gov

| Parameter | Description |

|---|---|

| Chromophore | Nitrobenzyl group |

| Activation | UV Light (typically 300-365 nm) nih.gov |

| Key Intermediate | Aci-nitro species acs.orgacs.org |

| Products | Released (deprotected) molecule + Nitroso byproduct nih.govacs.org |

| Advantages | High spatial and temporal control; no chemical reagents needed for deprotection ("traceless"). acs.org |

| Applications | Caged compounds, photolithography, controlled drug release. acs.orgnih.gov |

Stereoselective Synthesis Utilizing 2 4 Nitrobenzyl Malonate Derivatives

Asymmetric Alkylation Strategies

Asymmetric alkylation of malonate derivatives is a powerful method for the construction of chiral molecules containing quaternary carbon centers. One of the most effective strategies for achieving high enantioselectivity in the alkylation of malonates, including those with a nitrobenzyl substituent, is through the use of chiral phase-transfer catalysis.

In a notable example, the asymmetric α-alkylation of a 2-methylmalonate derivative bearing a 4-nitrobenzyl group has been successfully demonstrated. This reaction employs a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation.

Enantioselective Michael Addition Reactions with Malonate Nucleophiles

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. When a malonate derivative, such as 2-(4-nitrobenzyl)malonate, is used as the nucleophile, a new stereocenter can be generated. The enantioselectivity of this process can be controlled through various catalytic systems. The electron-withdrawing nature of the para-nitro group on the benzyl (B1604629) moiety can influence the reactivity of the malonate nucleophile.

Organocatalysis for Asymmetric Induction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, are particularly effective in promoting enantioselective Michael additions. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, thereby creating a chiral environment for the reaction.

While direct studies on the use of 2-(4-nitrobenzyl)malonate as a nucleophile in organocatalyzed Michael additions are not extensively documented in the provided search results, the reactivity of related systems provides valuable insights. For instance, the addition of acetylacetone (B45752) to dimethyl 2-(4-nitrobenzylidene)malonate, where the nitro-substituted compound acts as the Michael acceptor, has been studied. arkat-usa.org This reaction, catalyzed by bifunctional thiourea derivatives, showed that the nitro-substituted substrate exhibited improved reactivity and significant enantioselectivity. arkat-usa.org

In a more general context, the enantioselective Michael addition of diethyl malonate to various nitroolefins has been extensively investigated using bifunctional organocatalysts derived from 2-aminoDMAP/urea. metu.edu.tr These reactions proceed with high yields and excellent enantioselectivities, demonstrating the utility of organocatalysis in controlling the stereochemistry of Michael additions involving nitro-substituted compounds. metu.edu.trrsc.org

The following table summarizes the results for the organocatalyzed Michael addition of acetylacetone to dimethyl 2-(4-nitrobenzylidene)malonate using different catalysts. arkat-usa.org

| Catalyst | Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| KOtBu | 5 | 96 | 56 | - |

| 2 | 10 | 96 | 28 | 73 |

| 3 | 10 | 96 | 17 | 56 |

| 1 | 10 | 96 | 10 | (-)68 |

Reaction conditions: 0.1 mmol Michael acceptor, 0.2 mL (0.2 mmol) acetylacetone, catalyst, 0.4 mL toluene (B28343). arkat-usa.org

Metal-Catalyzed Enantioselective Processes

Metal complexes with chiral ligands are also highly effective in catalyzing enantioselective Michael additions. These catalysts typically function by coordinating to the Michael acceptor, thereby activating it towards nucleophilic attack and controlling the facial selectivity of the addition.

While specific examples of metal-catalyzed Michael additions with 2-(4-nitrobenzyl)malonate as the nucleophile are not detailed in the provided search results, the general principles can be inferred from related reactions. For example, C2-symmetric bis(oxazoline)-copper(II) complexes are known to catalyze the Mukaiyama-Michael reaction of alkylidene malonates with high enantioselectivity. acs.org The presence of a nitro group on either the nucleophile or the electrophile is a common strategy to enhance reactivity in such transformations. arkat-usa.orgresearchgate.net

Chiral Phase-Transfer Catalysis for Stereocontrol

Chiral phase-transfer catalysis (PTC) is a powerful technique for achieving stereocontrol in a variety of reactions, including alkylations and Michael additions. The catalyst, typically a chiral quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from an aqueous or solid phase to an organic phase where the reaction occurs. The chiral environment provided by the catalyst directs the approach of the reactants, leading to an enantiomerically enriched product.

A highly efficient asymmetric synthesis of chiral α,α-dialkylmalonates has been developed using a binaphthyl-modified chiral quaternary ammonium salt as the phase-transfer catalyst. rsc.org This methodology has been successfully applied to the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with various alkyl halides, including para-nitrobenzyl bromide, to produce chiral malonates with a quaternary carbon center in high chemical yields and with excellent enantioselectivities. arkat-usa.org

The synthesis of 1-(tert-butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-nitrobenzyl)malonate was achieved with a 99% yield and 91% enantiomeric excess (ee) using this method. arkat-usa.org

The following table details the results of the enantioselective phase-transfer catalytic α-alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with para-nitrobenzyl bromide. arkat-usa.org

| Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | para-nitrobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 91 |

Reaction conditions: Substrate, para-nitrobenzyl bromide, catalyst, 50% w/v aqueous KOH, toluene, -40°C. arkat-usa.org

Applications of 2 4 Nitrobenzyl Malonate in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

While direct, extensive research detailing the use of 2-(4-nitrobenzyl)malonate as a primary building block for a wide array of heterocyclic compounds is not broadly documented in readily available literature, its structural components suggest its potential in such syntheses. The active methylene (B1212753) group can participate in condensation reactions with various electrophiles to form cyclic structures. For instance, multicomponent reactions involving aldehydes, hydrazine (B178648) hydrate, and a β-ketoester like diethyl malonate are known to produce pyrano[2,3-c]pyrazole derivatives. One such reaction, catalyzed by piperidine, yields these heterocyclic compounds in high yields of 85-93%. nih.gov

The nitro group on the benzyl (B1604629) ring can also be a key functional handle. Reduction of the nitro group to an amine opens up possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, nitroalkenes are recognized as valuable precursors in the synthesis of a variety of three- to five-membered oxygen, nitrogen, and sulfur-containing heterocycles through reactions like Michael additions and cycloadditions. rsc.org This highlights the potential of the nitrobenzyl group in 2-(4-nitrobenzyl)malonate to be transformed and subsequently integrated into a heterocyclic ring system.

Furthermore, the synthesis of 2-substituted benzimidazoles, an important class of heterocyclic compounds, has been achieved through the condensation of o-phenylenediamine (B120857) with various aldehydes. acgpubs.org While this doesn't directly involve 2-(4-nitrobenzyl)malonate, it illustrates a common strategy for heterocycle formation where the malonate portion, after suitable modification, could potentially act as a dicarbonyl equivalent or a related synthon.

Precursor to Substituted Carboxylic Acids and Esters

A primary application of malonic esters, including 2-(4-nitrobenzyl)malonate, is in the synthesis of substituted carboxylic acids and their corresponding esters. This is typically achieved through the malonic ester synthesis, a classic method involving alkylation of the α-carbon followed by hydrolysis and decarboxylation.

The acidic protons of the methylene group in diethyl malonate can be readily removed by a base to form a stable enolate. hmdb.ca This enolate is a potent nucleophile that can react with various electrophiles. In the context of 2-(4-nitrobenzyl)malonate, the initial alkylation with 4-nitrobenzyl bromide has already occurred. Further alkylation at the α-carbon is possible, leading to disubstituted malonates. Subsequent hydrolysis of the ester groups and heating results in decarboxylation to yield a substituted carboxylic acid. hmdb.ca

For example, new 4-nitrobenzyl derivatives have been synthesized through the nucleophilic substitution reaction of 4-nitrobenzyl bromide with malonic acid and its derivatives. unich.it The synthesis of target molecules was achieved by alkylating the corresponding malonate derivatives with 4-nitrobenzyl bromide in the presence of sodium hydride in DMF. unich.it

The versatility of this approach allows for the introduction of a wide range of substituents, making it a powerful tool for creating diverse carboxylic acid and ester libraries.

Synthesis of Complex Bioactive Molecules and Pharmaceutical Intermediates

2-(4-Nitrobenzyl)malonate and its derivatives serve as crucial intermediates in the synthesis of various bioactive molecules and pharmaceuticals. The combination of the malonate and nitrobenzyl moieties provides a scaffold that can be elaborated into complex structures with therapeutic potential.

The rational design of new bioactive molecules is a significant challenge in drug discovery. mdpi.com Compounds like 2-(4-nitrobenzyl)malonate provide a starting point for the synthesis of novel chemical entities that can be screened for pharmacological activity. The total synthesis of bioactive natural products often relies on versatile building blocks, and malonate derivatives are frequently employed in this context. nih.gov

| Bioactive Molecule Class | Synthetic Strategy Involving Malonate Derivatives |

| Carbapenem Antibiotics | Magnesium mono-p-nitrobenzyl malonate is a key intermediate in the synthesis of thienamycin (B194209) and related carbapenems. |

| GABA Derivatives | Asymmetric Michael addition of malonates to nitroalkenes is a key step in preparing β-substituted GABA derivatives. |

| Oxindoles | Base-mediated addition of malonate esters to 3-halo-3-alkyloxindoles generates 3,3-disubstituted oxindoles. |

| α-Aminophosphonic Acids | Addition of dialkyl phosphites to imines, which can be derived from malonate precursors, yields α-aminophosphonic acids. |

Table 1: Examples of Bioactive Molecules Synthesized Using Malonate Derivatives

The oxindole (B195798) scaffold is a core structure in many natural products and pharmaceutically active compounds. nih.gov A method for the synthesis of 3,3-disubstituted oxindole derivatives involves the base-mediated addition of malonate esters to 3-halo-3-alkyloxindoles. caltech.edu This reaction proceeds under mild conditions and is tolerant of a range of alkyl and aryl substituents on the oxindole ring. caltech.edu In this context, while not directly 2-(4-nitrobenzyl)malonate, other malonate esters like dimethyl, diethyl, and dibenzyl malonates have been successfully employed. caltech.edu The resulting adducts are versatile intermediates that can be further functionalized.

α-Aminophosphonic acids are bioisosteres of α-amino acids and exhibit a wide range of biological activities, including antitumor, antibiotic, and enzyme inhibitory properties. nih.gov One of the primary methods for their synthesis is the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nih.govresearchgate.net Another important route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. nih.gov

While the direct use of 2-(4-nitrobenzyl)malonate in these reactions is not explicitly detailed, the structural motifs present in the malonate can be precursors to the required starting materials. For instance, the carbonyl group for the Kabachnik-Fields reaction or the imine for the aza-Pudovik reaction could be derived from the malonate moiety through established synthetic transformations. The synthesis of novel α-aminophosphonic acids has been achieved through the addition of dialkyl phosphites to the C=N bond of heterocyclic imines like 2H-1,3-thiazines and 2H-1,4-benzothiazines. ic.ac.uk

γ-Aminobutyric acid (GABA) derivatives are a crucial class of compounds in medicinal chemistry, with applications as neurological drugs. nih.gov β-Substituted GABA derivatives, in particular, are found in numerous pharmaceuticals. nih.govnih.gov A highly effective and enantioselective method for the synthesis of these compounds is the Michael addition of malonates to nitroalkenes. nih.govnih.gov This reaction, often promoted by bifunctional organocatalysts, provides a direct route to chiral γ-nitro malonates, which can then be converted to the desired β-substituted GABA derivatives through reduction of the nitro group and subsequent cyclization or other transformations. nih.gov

The enantioselective conjugate addition of malonates to nitroolefins is considered an efficient method for constructing chiral β-substituted GABA derivatives. nih.gov For instance, the asymmetric Michael addition of diethyl malonate to a nitroalkene can yield the corresponding adduct with high enantiomeric excess, which can then be transformed into bioactive molecules like (S)-Rolipram. nih.gov

Functionalization via the Nitrobenzyl Moiety for Specialized Chemical Applications (e.g., photo-triggerable scaffolds)

The 4-nitrobenzyl group in 2-(4-nitrobenzyl)malonate is not merely a passive component of the molecule; it can be actively functionalized for specialized applications, most notably in the development of photo-triggerable systems. The ortho- and para-nitrobenzyl groups are well-known photolabile protecting groups. Upon irradiation with UV light, the nitrobenzyl group undergoes a photoisomerization to an o-nitrosobenzaldehyde, leading to the cleavage of the bond connecting it to the rest of the molecule.

This photocleavage property has been extensively utilized in various fields, including polymer science and materials science, for applications such as:

Photodegradable hydrogels: Cross-linkers based on o-nitrobenzyl groups allow for the degradation of hydrogel scaffolds upon light exposure, which is useful in tissue engineering and drug delivery.

Thin film patterning: The ability to selectively cleave the nitrobenzyl group with light enables the patterning of thin polymer films.

Self-assembled monolayers: Nitrobenzyl groups have been incorporated into self-assembled monolayers to control surface properties with light.

Photocleavable block copolymers: Block copolymers containing photocleavable nitrobenzyl linkers can be designed to change their properties, such as transitioning from amphiphilic to double hydrophilic, upon irradiation.

Bioconjugates: Photocleavable linkers are used to release bioactive molecules from bioconjugates in a spatially and temporally controlled manner.

The 2-(4-nitrobenzyl)malonate structure, with its photo-responsive moiety, is therefore a valuable precursor for creating photo-triggerable scaffolds. For instance, it could be incorporated into a larger molecular architecture where the release of a carboxylic acid or another functional group is desired upon photoirradiation. This has significant potential in areas like controlled drug release, where a therapeutic agent could be "caged" with a 4-nitrobenzyl group and released at a specific site in the body by applying light. nih.gov

Future Perspectives and Research Directions in 2 4 Nitrobenzyl Malonate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

A significant frontier in the chemistry of 2-(4-nitrobenzyl)malonate lies in the development of advanced catalytic systems to control stereochemistry, particularly in the synthesis of chiral molecules with quaternary carbon centers. Asymmetric phase-transfer catalysis has emerged as a highly effective strategy.

Recent studies have demonstrated the use of chiral phase-transfer catalysts for the enantioselective α-alkylation of malonate substrates to produce complex chiral products. For instance, the alkylation of a malonate ester with p-nitrobenzyl bromide, catalyzed by a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, (S,S)-3,4,5-trifluorophenyl-NAS bromide, yields the corresponding S-configured 2-methyl-2-(4-nitrobenzyl)malonate derivative. frontiersin.orgnih.gov This reaction proceeds with exceptional chemical yield (99%) and high enantioselectivity. frontiersin.orgnih.gov

The success of such systems highlights a clear research direction: the design and synthesis of new generations of chiral catalysts. Future work will likely focus on:

Catalyst Modification: Fine-tuning the steric and electronic properties of catalysts, such as cinchona alkaloids or chiral crown ethers, to improve enantiomeric excess (ee) and broaden the substrate scope. researchgate.net

Bifunctional Catalysis: Exploring catalysts that possess both a chiral recognition site and a catalytically active group to enhance reaction rates and selectivity simultaneously.

These advancements will enable the practical synthesis of a wide array of optically active compounds derived from 2-(4-nitrobenzyl)malonate, which are valuable as intermediates in medicinal chemistry and materials science. researchgate.net

Table 1: Enantioselective Phase-Transfer Catalysis for Benzylation of a Malonate Substrate

| Substrate | Alkylating Agent | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-nitrobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99% | Not specified, but high ee is typical for this catalyst system with similar substrates |

Integration of Sustainable Chemistry Principles and Methodologies

Future research concerning 2-(4-nitrobenzyl)malonate will increasingly incorporate the principles of green chemistry to minimize environmental impact. researchgate.net This involves a holistic approach to chemical synthesis, from the choice of starting materials to the final product isolation.

Key areas for integration include:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, as discussed in the previous section, is a core tenet of green chemistry. Catalytic processes reduce waste by minimizing the use of stoichiometric reagents that are consumed during the reaction. maynoothuniversity.ie

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This includes exploring one-pot or tandem reactions where intermediates are not isolated, saving solvents and energy.

Use of Greener Solvents: Investigating the replacement of traditional volatile organic solvents (VOCs) like toluene (B28343) or dichloromethane with more environmentally benign alternatives. researchgate.net This could include bio-derived solvents, ionic liquids, or even performing reactions in aqueous media or under solvent-free conditions.

Renewable Feedstocks: While the benzyl (B1604629) moiety is typically derived from petroleum, future innovations may explore pathways to synthesize key precursors from renewable biomass sources like lignocellulose. scitechdaily.com

By focusing on these principles, the synthesis of 2-(4-nitrobenzyl)malonate and its derivatives can be made more efficient, safer, and economically attractive, aligning with the broader goals of sustainable industrial chemistry. rsc.org

Advanced Spectroscopic Analysis for Reaction Monitoring and Optimization

The optimization of complex chemical reactions involving 2-(4-nitrobenzyl)malonate requires a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates. Advanced spectroscopic techniques, particularly when used in-situ, provide a powerful window into these processes, allowing for real-time monitoring and control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an especially potent tool for this purpose. nih.gov Future applications in this area will likely involve:

In-situ and Online NMR Monitoring: Implementing NMR spectrometers directly into reaction setups (in-situ) or connecting them via a flow loop (online) allows for the continuous tracking of reactant consumption and product formation without disturbing the reaction. chemrxiv.orgresearchgate.netrsc.org This provides precise kinetic data that is crucial for optimizing parameters like temperature, catalyst loading, and reaction time. cardiff.ac.uk

Detection of Intermediates: High-resolution, time-resolved spectroscopy can help identify and characterize short-lived reaction intermediates. This mechanistic insight is invaluable for understanding unexpected reaction outcomes and for designing strategies to favor desired pathways.

Multidimensional NMR: The use of 2D NMR techniques under flow conditions can help resolve complex spectral overlaps in multicomponent reaction mixtures, providing unambiguous structural information as the reaction progresses. rsc.org

Beyond NMR, other techniques like Fourier-transform infrared (FT-IR) spectroscopy can be coupled with systems like stopped-flow instruments to monitor very fast reactions in real time, providing complementary data on the changes in chemical bonding throughout the transformation. perkinelmer.com The integration of these advanced analytical methods will accelerate the development of robust and optimized synthetic protocols for 2-(4-nitrobenzyl)malonate chemistry.

Exploration of New Reaction Pathways and Transformations

The 2-(4-nitrobenzyl)malonate scaffold is a versatile building block rich in chemical functionality, offering numerous possibilities for new reaction pathways and molecular transformations. The nitro group, in particular, serves as a key functional handle for a variety of synthetic operations.

Future research is expected to explore several promising avenues:

Reductive Cyclization: The reduction of the aromatic nitro group to an amine can trigger subsequent intramolecular cyclization reactions. This strategy has been used to synthesize complex heterocyclic systems like oxindoles from related 2-nitrophenyl malonates. nih.gov Applying this concept to 2-(4-nitrobenzyl)malonate could lead to novel benzazepine derivatives or other nitrogen-containing heterocycles.

Cycloaddition Reactions: The malonate moiety can be transformed into other reactive functional groups. For example, derivatives like p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate have been shown to participate in Diels-Alder and 1,3-dipolar cycloaddition reactions, leading to the formation of novel polycyclic structures. rsc.org

Self-Immolative Linkers: The 4-nitrobenzyl group is known to be a key component in self-immolative systems. Upon reduction of the nitro group to a hydroxylamine (B1172632), a cascade of electronic rearrangements can lead to the fragmentation of the molecule and the release of a linked therapeutic agent. researchgate.net Exploring the incorporation of the 2-(4-nitrobenzyl)malonate unit into such systems could lead to new prodrug activation strategies.

Multicomponent Reactions: The reactivity of the malonate and the nitrobenzyl group can be harnessed in multicomponent reactions to construct complex molecules in a single step, offering a highly efficient approach to building molecular diversity. nih.gov

These explorations will expand the synthetic utility of 2-(4-nitrobenzyl)malonate beyond its current applications, establishing it as a valuable precursor for a diverse range of complex organic molecules. scispace.com

Leveraging Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding the rational design of experiments, and accelerating the discovery of new catalysts and reaction pathways. pnnl.govrsc.org In the context of 2-(4-nitrobenzyl)malonate, theoretical studies are poised to make significant contributions.

Key applications of computational chemistry in this field include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions. This allows researchers to identify transition states, calculate activation energy barriers, and determine the most plausible reaction mechanisms. rsc.orgdntb.gov.uasemanticscholar.orgsemanticscholar.org For example, DFT studies can clarify the role of catalysts in stereoselective reactions by modeling the interactions between the catalyst, substrate, and reagents in the transition state.

Catalyst Design: Computational screening can be employed to predict the efficacy of potential catalysts before they are synthesized in the lab. nih.gov By calculating descriptors related to catalytic activity and selectivity for a library of virtual catalyst structures, researchers can identify the most promising candidates for experimental validation, saving significant time and resources. nih.gov

Predicting Reactivity and Selectivity: Theoretical models can help predict how modifications to the 2-(4-nitrobenzyl)malonate structure or changes in reaction conditions will affect the outcome of a reaction. This predictive power enables a more targeted and less empirical approach to optimizing synthetic protocols.

By integrating computational modeling with experimental work, future research will achieve a deeper, more quantitative understanding of the chemical behavior of 2-(4-nitrobenzyl)malonate, leading to the more rapid and efficient development of novel synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Nitrobenzyl)malonate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via esterification of malonic acid derivatives with 4-nitrobenzyl alcohol. For example, Michael addition reactions using L-proline as an organocatalyst (e.g., in pyridine solvent at 35°C for 48 hours) can achieve yields up to 74% . Alternative routes include nitration of benzyl-substituted malonates followed by oxidation, though this may introduce regioselectivity challenges in nitro-group placement .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of diethyl malonate to acrylonitrile) critically affect enantiomeric excess and yield .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2-(4-Nitrobenzyl)malonate?

- Techniques :

- X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 10.854 Å, b = 10.341 Å) are resolved using SHELX software, enabling precise determination of bond angles and torsional strain .

- NMR Spectroscopy : H and C NMR identify ester carbonyl peaks (~170 ppm) and nitrobenzyl aromatic protons (δ 7.5–8.3 ppm). Overlapping signals in crowded regions may require 2D-COSY or HSQC for resolution .

- HPLC-MS : Used to confirm purity (>99%) and detect degradation products under acidic conditions .

Q. How does the stability of 2-(4-Nitrobenzyl)malonate vary under different storage and reaction conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C, with nitro-group reduction observed under prolonged heating .

- Acidic Conditions : Susceptible to ester hydrolysis in strong acids (e.g., 40% HNO at 70°C), yielding nitrobenzoic acid derivatives .

- Storage : Recommended at 2–8°C in inert atmospheres to prevent moisture-induced ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate regioselectivity issues during nitration of benzyl-malonate precursors?

- Approach : Mixed nitric-sulfuric acid systems at controlled temperatures (0–5°C) minimize byproduct formation. Computational modeling (DFT) predicts electron density distribution, guiding substituent placement to favor 4-nitro isomers over 2-nitro byproducts .

- Case Study : Diethyl 2-(2-chloro-5-fluoro-4-nitrophenyl)malonate synthesis achieved 2.5:1 regioselectivity using dimethyl malonate, with total yields of 100% after chromatographic separation .

Q. What analytical challenges arise in distinguishing 2-(4-Nitrobenzyl)malonate from its structural isomers, and how are they resolved?

- Challenges : Overlapping NMR signals (e.g., aromatic protons in ortho/meta-nitro isomers) and similar retention times in HPLC.

- Solutions :

- Crystallography : Single-crystal X-ray diffraction unambiguously differentiates isomers via nitro-group positioning and intermolecular packing .

- Tandem MS/MS : Fragmentation patterns (e.g., loss of NO at m/z 239 → 183) provide isomer-specific fingerprints .

Q. Can computational methods predict the reactivity of 2-(4-Nitrobenzyl)malonate in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack. For example, the malonate ester carbonyl is more electrophilic than the nitrobenzyl group .

- Molecular Docking : Models interactions with enzymes (e.g., β-lactamases in antibiotic resistance studies), guiding derivatization for enhanced bioactivity .

Q. How do contradictory data on enantiomeric excess in asymmetric syntheses arise, and what strategies validate reproducibility?

- Root Causes : Catalyst loading variability (e.g., 0.04 mol% L-proline), solvent effects (polar aprotic vs. protic), and trace moisture .

- Validation :

- Chiral HPLC : Confirms enantiomeric ratios (e.g., 79% ee) using cellulose-based columns .

- Circular Dichroism (CD) : Correlates optical activity with crystallographic data to resolve discrepancies .

Q. What emerging applications does 2-(4-Nitrobenzyl)malonate have in tracking biological interactions?

- Applications :

- Fluorescent Probes : Conjugation with fluorescein isothiocyanate (FITC) via aminoethyl linkers enables real-time monitoring of drug uptake in bacterial membranes .

- Prodrug Design : Serves as a hydrolytically labile protecting group in carbapenem antibiotics (e.g., Meropenem), with release kinetics studied via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。